molecular formula C12H26N2O B13447069 [(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol

[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol

Cat. No.: B13447069
M. Wt: 214.35 g/mol
InChI Key: WFEJKSLMJICYST-RYUDHWBXSA-N
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Description

[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of [(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the intramolecular cyclization of intermediates under reflux conditions . Industrial production methods may involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding to enantioselective proteins, leading to different biological profiles .

Comparison with Similar Compounds

[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring but differ in their substituents and biological activities

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C12H26N2O/c1-10(2)7-11(13-3)8-14-6-4-5-12(14)9-15/h10-13,15H,4-9H2,1-3H3/t11-,12-/m0/s1

InChI Key

WFEJKSLMJICYST-RYUDHWBXSA-N

Isomeric SMILES

CC(C)C[C@@H](CN1CCC[C@H]1CO)NC

Canonical SMILES

CC(C)CC(CN1CCCC1CO)NC

Origin of Product

United States

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